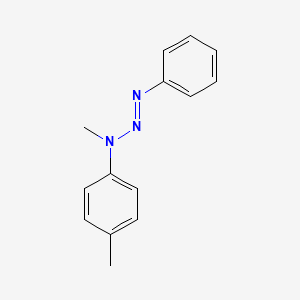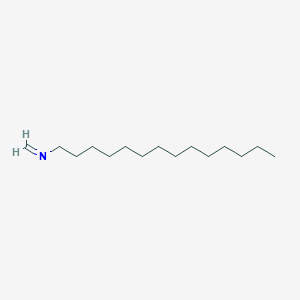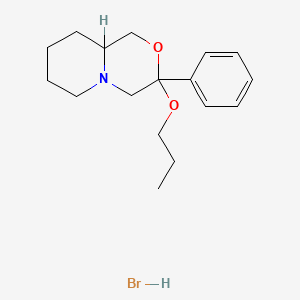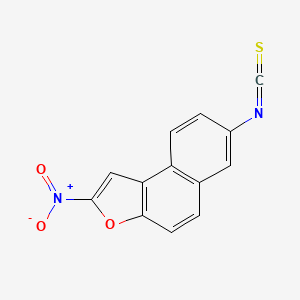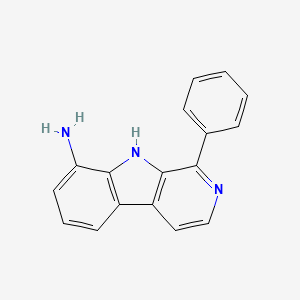
1-Phenyl-9H-beta-carbolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-9H-beta-carbolin-8-amine is a heterocyclic compound that belongs to the beta-carboline family. Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants, marine organisms, and human tissues. This compound features a tricyclic structure with a phenyl group attached to the nitrogen atom at the 1-position and an amine group at the 8-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-9H-beta-carbolin-8-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions to form the indole structure . Another method includes the thermolysis of 4-aryl-3-azidopyridines, which leads to the formation of beta-carboline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and solvents plays a crucial role in the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-9H-beta-carbolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the beta-carboline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-beta-carbolines, while substitution reactions can produce various substituted beta-carboline derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-9H-beta-carbolin-8-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Phenyl-9H-beta-carbolin-8-amine involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
Harmane: Another beta-carboline alkaloid with similar biological activities.
Harmine: Known for its neuroprotective and antitumor properties.
Norharman: Exhibits various pharmacological effects, including antiviral and anticancer activities.
Uniqueness
1-Phenyl-9H-beta-carbolin-8-amine is unique due to its specific structural features and the presence of the phenyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
127042-80-2 |
|---|---|
Fórmula molecular |
C17H13N3 |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
1-phenyl-9H-pyrido[3,4-b]indol-8-amine |
InChI |
InChI=1S/C17H13N3/c18-14-8-4-7-12-13-9-10-19-15(17(13)20-16(12)14)11-5-2-1-3-6-11/h1-10,20H,18H2 |
Clave InChI |
BMYUOTBGDLDCDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=CC3=C2NC4=C3C=CC=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide](/img/structure/B14290899.png)
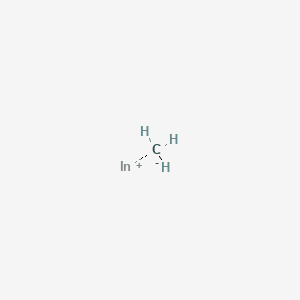

![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)

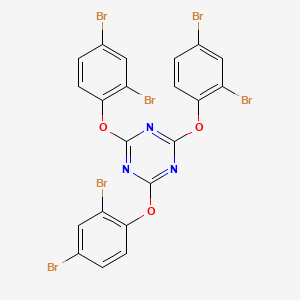
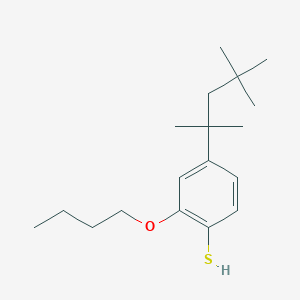
![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
